Multifidol Multifidol 2-(2-methylbutanoyl)phloroglucinol is a 2-acylphloroglucinol in which the acyl group is specified as 2-methylbutanoyl.
Brand Name: Vulcanchem
CAS No.: 125074-06-8
VCID: VC20852851
InChI: InChI=1S/C11H14O4/c1-3-6(2)11(15)10-8(13)4-7(12)5-9(10)14/h4-6,12-14H,3H2,1-2H3
SMILES: CCC(C)C(=O)C1=C(C=C(C=C1O)O)O
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

Multifidol

CAS No.: 125074-06-8

Cat. No.: VC20852851

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Multifidol - 125074-06-8

Specification

CAS No. 125074-06-8
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name 2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one
Standard InChI InChI=1S/C11H14O4/c1-3-6(2)11(15)10-8(13)4-7(12)5-9(10)14/h4-6,12-14H,3H2,1-2H3
Standard InChI Key ASABIRFQGVWRDC-UHFFFAOYSA-N
SMILES CCC(C)C(=O)C1=C(C=C(C=C1O)O)O
Canonical SMILES CCC(C)C(=O)C1=C(C=C(C=C1O)O)O

Introduction

Chemical Properties and Structure

Multifidol possesses several distinctive chemical properties that contribute to its biological activities:

Basic Chemical Information

The following table summarizes the key chemical data for multifidol:

PropertyValue
CAS Number125074-06-8
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
ClassificationPhenolic compound

Structurally, multifidol contains hydroxyl groups that contribute to its antioxidant potential, similar to other phenolic compounds found in medicinal plants. The presence of these functional groups allows for the formation of glycosides, such as multifidol glucoside, which often exhibit enhanced bioavailability compared to the aglycone form.

Structure-Activity Relationship

The biological activity of multifidol is closely related to its chemical structure. The hydroxyl groups present in the molecule are believed to play a crucial role in its anti-inflammatory effects, potentially through interactions with enzymes involved in inflammatory pathways. These structural features allow multifidol to inhibit cyclooxygenase enzymes, which are key targets in anti-inflammatory therapies .

Natural Sources

Plant Origins

Multifidol has been isolated from several plant species, with Jatropha multifida L. (commonly known as Betadine plant) being a significant source. This plant has been traditionally used for medicinal purposes in various cultures .

Distribution in Plant Tissues

Within Jatropha multifida, multifidol and its derivatives are found in various plant parts, including the stem sap which has been studied for its antibacterial properties. The compound appears to be part of the plant's defense mechanisms against pathogens and environmental stressors .

Biological Activities

Anti-inflammatory Properties

Multifidol demonstrates significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase enzymes involved in inflammation pathways. This mechanism is similar to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs), but as a natural product, multifidol may offer advantages in terms of side effect profiles, though more research is needed to confirm this.

Its derivative, multifidol glucoside, has been more extensively studied and exhibits confirmed anti-inflammatory properties. This glucoside has been isolated from plants such as Acacia mearnsii and specifically functions as a cyclooxygenase 1 inhibitor .

Antibacterial Activity

Research on Jatropha multifida L. (a source of multifidol) has demonstrated significant antibacterial properties against gram-negative bacteria, particularly Pseudomonas aeruginosa. While these studies focus on the plant extract rather than isolated multifidol, they suggest potential antibacterial applications for compounds derived from this plant source .

A systematic study revealed that Betadine (Jatropha multifida L.) stem extract exhibited meaningful antibacterial activity, with the most effective concentration being 50%, producing an inhibition zone diameter of 12.725 ± 0.2500 mm against Pseudomonas aeruginosa .

Related Compounds: Multifidol Glucoside

Chemical Relationship

Multifidol glucoside (C17H24O9) is a monosaccharide derivative consisting of multifidol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. This structural modification affects the compound's solubility, stability, and bioavailability .

Sources and Activities

Multifidol glucoside has been isolated from multiple plant sources including:

  • Acacia mearnsii

  • Jatropha multifida

  • Phyllanthus emblica

This derivative exhibits confirmed anti-inflammatory activity and functions specifically as a cyclooxygenase 1 inhibitor, making it potentially valuable for therapeutic applications targeting inflammatory conditions .

Research Findings

Antibacterial Studies

Research on Jatropha multifida extracts (containing multifidol compounds) demonstrated significant antimicrobial potential. In a controlled laboratory study, different concentrations of Betadine stem extract were tested against Pseudomonas aeruginosa, with the following results:

ConcentrationInhibition Zone Diameter (mm)Standard Deviation
25%12.275±0.3304
50%12.725±0.2500
75%8.925±0.3948
100%8.675±0.5620
Gentamicin (positive control)18.275±0.4992
DMSO (negative control)00.00

Interestingly, the 50% concentration demonstrated the greatest antibacterial activity, exceeding the effectiveness of more concentrated extracts, suggesting optimal bioactive compound ratios at this concentration .

Future Research Directions

Required Further Studies

Despite the promising data, several research gaps exist that need to be addressed:

  • Direct studies on isolated multifidol rather than plant extracts

  • Comprehensive toxicity and safety profiles

  • Optimization of extraction and purification methods

  • Clinical trials to validate therapeutic potential in human subjects

  • Structure-activity relationship studies to develop more potent derivatives

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